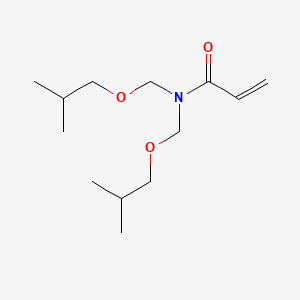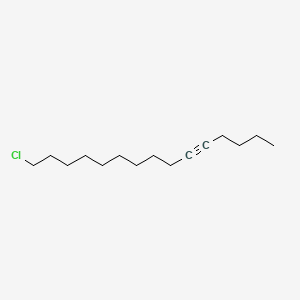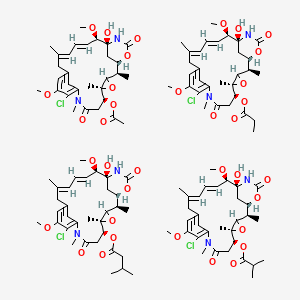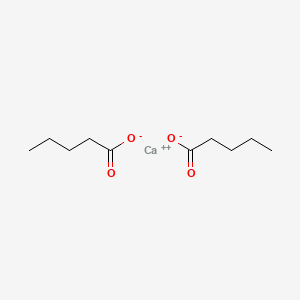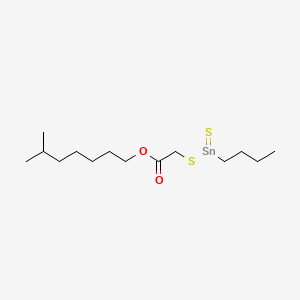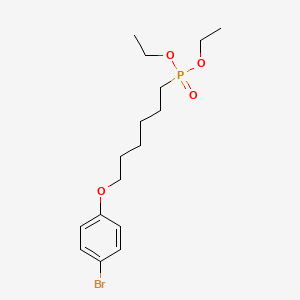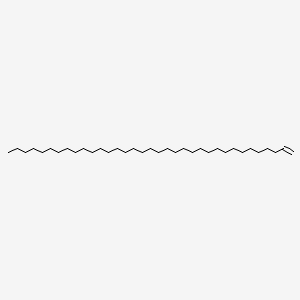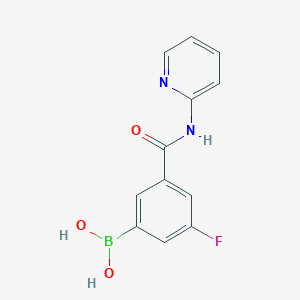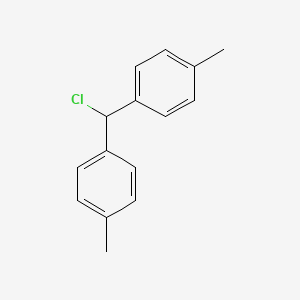
N-(Hydroxymethyl)-N-vinylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Hydroxymethyl)-N-vinylacetamide is an organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both hydroxymethyl and vinyl groups attached to an acetamide backbone, making it a versatile molecule for chemical synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Hydroxymethyl)-N-vinylacetamide typically involves the reaction of vinylacetamide with formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which then reacts with the vinyl group to form the final product. The reaction conditions often include the use of aqueous formaldehyde (37-41%) in a basic medium, such as sodium hydroxide or potassium hydroxide, to facilitate the hydroxymethylation process .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the synthesis and minimize by-product formation .
Análisis De Reacciones Químicas
Types of Reactions: N-(Hydroxymethyl)-N-vinylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to formyl or carboxyl groups under appropriate conditions.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the hydroxymethyl group under basic or acidic conditions.
Major Products Formed:
Oxidation: Formyl and carboxyl derivatives.
Reduction: Ethyl derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(Hydroxymethyl)-N-vinylacetamide has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Mecanismo De Acción
The mechanism by which N-(Hydroxymethyl)-N-vinylacetamide exerts its effects involves the interaction of its functional groups with various molecular targets. The hydroxymethyl group can form hydrogen bonds with nucleophilic sites on proteins and nucleic acids, potentially altering their structure and function. The vinyl group can undergo polymerization reactions, leading to the formation of cross-linked networks that enhance the mechanical properties of materials .
Comparación Con Compuestos Similares
N-(Hydroxymethyl)acetamide: Lacks the vinyl group, making it less versatile for polymerization reactions.
N-Vinylacetamide: Lacks the hydroxymethyl group, reducing its potential for hydrogen bonding interactions.
N-(Hydroxymethyl)-N-methylacetamide: Contains a methyl group instead of a vinyl group, altering its reactivity and applications.
Uniqueness: N-(Hydroxymethyl)-N-vinylacetamide is unique due to the presence of both hydroxymethyl and vinyl groups, which confer a combination of reactivity and versatility not found in similar compounds. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in both research and industry .
Propiedades
Número CAS |
83579-26-4 |
|---|---|
Fórmula molecular |
C5H9NO2 |
Peso molecular |
115.13 g/mol |
Nombre IUPAC |
N-ethenyl-N-(hydroxymethyl)acetamide |
InChI |
InChI=1S/C5H9NO2/c1-3-6(4-7)5(2)8/h3,7H,1,4H2,2H3 |
Clave InChI |
RTXGMZRJRSWDRN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(CO)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


